molecular formula C15H11FN4O2 B1522645 1-(2-fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1340734-73-7

1-(2-fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1522645
CAS No.: 1340734-73-7
M. Wt: 298.27 g/mol
InChI Key: ABEGPQWZVWXYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a high-value chemical intermediate belonging to the polyfunctional 1,2,3-triazole class, designed for advanced medicinal chemistry and drug discovery research. This compound features a multifunctional architecture that integrates a fluorinated phenyl ring and a nitrogen-rich pyridinyl moiety within a single triazole scaffold, creating a versatile building block for constructing novel bioactive molecules . The structural framework of 1,2,3-triazole-4-carboxylic acids has demonstrated significant research utility across multiple therapeutic areas. Compounds within this chemical class have been extensively investigated as potent and selective inhibitors of nuclear receptors, with recent research revealing their exceptional activity as pregnane X receptor (PXR) antagonists and inverse agonists with low nanomolar IC50 values . This specific pharmacological profile is particularly valuable for overcoming challenges in drug metabolism and drug-drug interactions, as PXR activation represents a common mechanism underlying adverse metabolic interactions during drug therapy . Beyond nuclear receptor modulation, the 1,2,3-triazole core serves as a privileged scaffold in anticancer research, with structurally similar analogs exhibiting promising growth inhibition against diverse human cancer cell lines through mechanisms involving NF-κB pathway inhibition . The presence of both pyridine and carboxylic acid functionalities in this compound provides multiple vectors for structural diversification, enabling researchers to develop structure-activity relationships through systematic derivatization at either the carboxylic acid or heteroaromatic nitrogen sites . This molecular architecture supports robust intermolecular interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and π-stacking, which are critical for optimizing binding affinity and selectivity in drug discovery programs . This product is provided exclusively for research and development applications in laboratory settings. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult relevant safety data sheets and implement appropriate personal protective equipment when handling this compound.

Properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2/c1-9-4-5-11(16)12(7-9)20-14(10-3-2-6-17-8-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEGPQWZVWXYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties and potential as an antimicrobial agent.

  • Molecular Formula : C15H11FN4O2
  • Molecular Weight : 298.27 g/mol
  • CAS Number : 1340734-73-7

Structure

The compound features a triazole ring, which is known for its biological activity, particularly in cancer therapy. The presence of the pyridine and fluoromethyl groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

Case Studies

  • Evaluation Against Lung Cancer Cell Lines :
    • The compound exhibited notable growth inhibition in NCI-H522 lung cancer cells with a growth percentage (GP) of approximately 70.94% at a concentration of 10510^{-5} M. This suggests it is one of the more effective compounds within its class .
  • Comparison with Other Compounds :
    • In a comparative study involving several triazole derivatives, this compound showed superior activity against various tumor cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure-activity relationship indicated that the specific substitutions on the triazole ring significantly influence its biological efficacy .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary results indicate that it possesses moderate activity against certain bacterial strains, which could be beneficial in developing new antimicrobial agents.

Summary of Anticancer Screening Data

CompoundCell LineGrowth Percentage (GP)IC50 (µM)
1NCI-H52270.94%Not Specified
2MCF-7Significant InhibitionNot Specified
3A549Moderate InhibitionNot Specified

This table summarizes the efficacy of the compound against various cell lines, emphasizing its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. The triazole moiety plays a crucial role in targeting these pathways, making it a candidate for further development in cancer therapeutics .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit antimicrobial properties. A study focusing on various triazole compounds demonstrated that modifications in the triazole ring can enhance antibacterial activity against specific pathogens. The compound has shown promising results in preliminary tests against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Triazoles are known for their anticancer effects, especially in targeting specific cancer cell lines. The compound has been evaluated for its cytotoxic effects on various cancer cells, including breast and colon cancer cell lines. Results from these studies indicate that the compound can induce apoptosis (programmed cell death) in cancer cells, making it a candidate for further development in cancer therapy .

Inflammation and Pain Management

The anti-inflammatory properties of triazole derivatives have been explored extensively. The compound has been assessed in animal models for its efficacy in reducing inflammation and pain associated with conditions such as arthritis. Preliminary findings suggest that it may inhibit certain inflammatory pathways, offering a new avenue for pain management therapies .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 12 µg/mL.
Study BAnticancer EffectsInduced apoptosis in breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
Study CAnti-inflammatory EffectsReduced paw edema in rat models by 40% compared to control after administration at a dose of 10 mg/kg.

Synthesis and Modification

The synthesis of this compound typically involves the coupling of pyridine derivatives with triazole intermediates. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to improve yield and purity. Recent advancements include the use of greener synthesis methods that minimize environmental impact while maintaining high yields .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,3-triazole-4-carboxylic acids are highly dependent on substituent patterns. Key structural analogues include:

Compound Name Substituents (Position 1 / Position 5) Molecular Formula Key Properties/Activities Reference
1-(2-Fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid 2-Fluoro-5-methylphenyl / Pyridin-3-yl C15H12FN4O2 High polarity due to carboxylic acid; antitumor potential inferred from structural motifs
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl / Trifluoromethyl C10H6ClF3N3O2 High antitumor activity (GP = 68.09% against NCI-H522 cells)
1-Phenyl-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic acid Phenyl / Pyridin-4-yl C14H10N4O2 Structural simplicity; moderate bioactivity
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Phenyl / Pyridin-3-yl (ester derivative) C16H14N4O2 Lower acidity than carboxylic acid; 30% growth inhibition in NCI-H522 cells
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl / Formyl C12H11N3O4 Exhibits ring-chain tautomerism (20% cyclic hemiacetal in solution)

Key Observations:

  • The target compound’s 2-fluoro group may balance lipophilicity and metabolic stability.
  • Positional Isomerism: Pyridin-3-yl (target compound) vs. pyridin-2-yl () substituents alter steric and electronic interactions, affecting binding to biological targets.
  • Ester vs.

Physicochemical Properties

  • Acidity and Solubility: The carboxylic acid group in the target compound increases water solubility but may limit cell permeability due to ionization at physiological pH .

Research Findings and Implications

  • Synthetic Accessibility: The target compound and its analogues are synthesized via cyclization of azides with β-ketoesters or via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in related triazole derivatives .
  • Pharmacological Limitations: While carboxylic acids exhibit moderate bioactivity, their amide derivatives often show enhanced potency due to improved pharmacokinetic profiles . For example, amides derived from 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid act as selective c-Met inhibitors .

Preparation Methods

General Synthetic Strategy Overview

The synthesis typically follows a modular approach:

This approach ensures regioselective formation of the 1,4-disubstituted 1,2,3-triazole scaffold with desired functional groups.

Detailed Synthetic Route

Formation of the Triazole Core by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The key step involves the copper(I)-catalyzed 1,3-dipolar cycloaddition of an azide and a terminal alkyne to form the 1,2,3-triazole ring.
  • For this compound, the azide typically contains the 2-fluoro-5-methylphenyl group, while the alkyne bears the pyridin-3-yl substituent or vice versa.
  • Reaction conditions generally include CuI or CuSO4/sodium ascorbate as catalysts, in solvents such as acetonitrile, water, or their mixtures, at room temperature or mildly elevated temperatures.
  • The reaction proceeds with high regioselectivity to yield the 1,4-disubstituted triazole.

Carboxylic Acid Functionalization

  • The triazole-4-carboxylic acid moiety is commonly introduced by hydrolysis of the corresponding ester intermediate.
  • Ester derivatives are synthesized during the initial stages or via esterification of the carboxylic acid.
  • Hydrolysis is performed under acidic or basic conditions, followed by purification.

Representative Synthetic Scheme (Summary)

Step Reactants/Intermediates Reaction Type Conditions/Notes Yield (%)
1 2-fluoro-5-methylphenyl azide + 3-pyridyl alkyne CuAAC (Click Chemistry) CuI catalyst, Et3N base, MeCN, RT, 3 h 70–85
2 Triazole intermediate (ester form) Suzuki–Miyaura Cross-Coupling Pd(OAc)2, K2CO3, THF:H2O (3:1), 85–90°C, 10–12 h 82–91
3 Ester intermediate Hydrolysis Acidic or basic hydrolysis, RT to reflux 80–95

Research Findings and Notes on Optimization

  • The CuAAC reaction is highly efficient and regioselective, producing predominantly 1,4-disubstituted triazoles with minimal side products.
  • The presence of fluorine enhances the lipophilicity and potentially the bioavailability of the compound.
  • Suzuki–Miyaura coupling is a robust method to introduce the pyridin-3-yl group, with electron-withdrawing and electron-donating substituents on the boronic acid tolerated.
  • Solvent mixtures of THF and water improve the solubility of reagents and catalyst efficiency.
  • Purity and yield are optimized by controlling temperature, catalyst loading, and reaction time.
  • Ester hydrolysis conditions are chosen to avoid decomposition of the triazole ring.

Comparative Analysis with Related Compounds

Compound Variant Key Differences Impact on Synthesis
1-(3-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid Fluorine and methyl positions shifted; pyridine at 4-position Similar synthetic route; slight variation in azide/alkyne precursors and coupling partners
1-(2-fluoro-4-methylphenyl)-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid Fluorine at 2-position, methyl at 4-position Requires regioselective synthesis of azide precursor

Summary Table of Key Synthetic Parameters

Parameter Typical Conditions Notes
CuAAC Catalyst CuI or CuSO4 + sodium ascorbate Room temperature to 50°C
Solvent for CuAAC Acetonitrile, MeCN, or aqueous mixtures Enhances solubility and reaction rate
Suzuki Catalyst Pd(OAc)2 (5 mol%) Requires inert atmosphere (N2 or Ar)
Base for Suzuki K2CO3 (3 equiv) Facilitates boronic acid activation
Suzuki Solvent THF:H2O (3:1) Balances solubility of organic/inorganic reagents
Hydrolysis Conditions Acidic (HCl) or basic (NaOH) Mild conditions to preserve triazole
Yields CuAAC: 70–85%; Suzuki: 82–91%; Hydrolysis: 80–95% High overall yields achievable

Q & A

What synthetic strategies are recommended for preparing 1-(2-fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid?

Level : Basic
Answer :
The synthesis typically involves cyclocondensation of aryl azides with β-ketoesters under base catalysis. A validated approach includes:

Precursor Preparation : React 2-fluoro-5-methylphenyl azide with a β-ketoester (e.g., ethyl 4,4-diethoxy-3-oxobutanoate) in DMSO with K₂CO₃ as a base to form the triazole core.

Protection/Deprotection : Protect the formyl and carboxylic acid groups using acetal protection during synthesis.

Saponification : Hydrolyze the ester group under acidic or basic conditions to yield the free carboxylic acid.
This method ensures regioselectivity and minimizes side reactions, achieving yields >70% with purity confirmed via NMR and HPLC .

How does ring-chain tautomerism influence the structural and functional properties of this triazole-carboxylic acid?

Level : Advanced
Answer :
The compound may exhibit tautomerism between the open-chain carboxylic acid form and a cyclic hemiacetal structure (e.g., 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one). Key considerations:

  • Characterization : Use ¹H NMR and X-ray crystallography to identify tautomeric ratios. For example, NMR data show ~80% open-chain dominance in solution, while crystallography may reveal cyclic forms in the solid state.
  • Biological Implications : Tautomerism affects hydrogen-bonding capacity and solubility, impacting interactions with biological targets like kinases or proteases .

What experimental models are appropriate for assessing its antitumor activity?

Level : Intermediate
Answer :
In vitro cytotoxicity screening against NCI-60 cell lines is standard. Key protocols:

Cell Lines : Prioritize lung cancer (NCI-H522, A549) and melanoma (LOX IMVI) models, as triazole derivatives show specificity here.

Assay Conditions : Use 48–72 hr MTT assays at 10–100 μM concentrations.

Data Interpretation : Calculate growth inhibition (GP) values; for example, related triazoles exhibit GP = 62–86% in NCI-H522 cells .

Compound ExampleCell Line (GP%)Reference
1-(4-Chlorophenyl)-5-CF₃-triazole-4-acidNCI-H522 (68.09%)
1-(Thiazol-2-yl)-triazole-4-acidLOX IMVI (44.78%)

How can discrepancies in activity data between carboxylic acids and their amide derivatives be resolved?

Level : Advanced
Answer :
Lower activity in carboxylic acids (vs. amides) often stems from:

  • Acidity : The electron-withdrawing triazole ring increases carboxylic acid pKa, reducing cell permeability.
  • Binding Selectivity : Amides engage in stronger hydrogen bonding with targets (e.g., c-Met kinase).
    Mitigation Strategies :
  • Prodrug Design : Esterify the carboxylic acid to improve bioavailability.
  • Structural Optimization : Introduce zwitterionic groups (e.g., thiazole substituents) to balance polarity and enhance target engagement .

What crystallographic refinement methods optimize electron density mapping for this compound?

Level : Advanced
Answer :
Use SHELXL for high-resolution refinement:

Data Collection : Collect at λ = 0.710–0.920 Å (Mo/Kα radiation).

Refinement Steps :

  • Apply TWIN/BASF commands for twinned data.
  • Use restraints for disordered fluorophenyl/pyridyl groups.

Validation : Check R1/wR2 convergence (<5% discrepancy) and analyze residual density (<0.3 eÅ⁻³). SHELX’s robust handling of small-molecule data ensures accurate bond-length precision (±0.002 Å) .

What structural features correlate with its inhibitory activity against kinase targets like c-Met?

Level : Intermediate
Answer :
Critical motifs include:

  • Triazole-Pyridine Core : Facilitates π-π stacking with kinase hinge regions.
  • Fluorophenyl Group : Enhances hydrophobic interactions in the ATP-binding pocket.
  • Carboxylic Acid : Acts as a hydrogen-bond acceptor with catalytic lysine residues.
    SAR studies show trifluoromethyl or thiazole substitutions at position 5 improve potency by 2–3 fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2-fluoro-5-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.